![molecular formula C23H27N3O7S B2918199 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 869071-71-6](/img/structure/B2918199.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a sulfonyl group, an oxazinan-2-yl group, and a phenethyl group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The sulfonyl group, for example, is often involved in substitution reactions, while the oxazinan-2-yl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its structure. For example, the presence of polar functional groups like the sulfonyl group can increase a compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Polymer Applications
- Polymer Synthesis and Thermal Properties : A study detailed the synthesis of a bifunctional benzoxazine monomer from bisphenol-S, highlighting its polymerization behavior and resulting in a polybenzoxazine with a high storage modulus and excellent thermal properties. This research presents potential applications in creating advanced materials with superior mechanical and thermal characteristics (Liu et al., 2013).
Drug Design and Molecular Docking Studies
- Antimalarial Sulfonamides and COVID-19 Drug Research : Another study focused on the synthesis of sulfonamide derivatives, showing promising antimalarial activity. The compounds were also evaluated for their potential as COVID-19 treatments through computational calculations and molecular docking studies, indicating a broader application in drug development (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
- α-Glucosidase and Acetylcholinesterase Inhibitors : Research into new sulfonamides with benzodioxane and acetamide moieties revealed significant enzyme inhibitory activity, suggesting potential therapeutic applications for diseases related to enzyme dysfunction. This work underscores the chemical's value in developing new medications or treatments (Abbasi et al., 2019).
Advanced Materials and Membranes
- Proton Exchange Membrane in Fuel Cells : A novel sulfonic acid-containing polybenzoxazine membrane was developed for use in direct methanol fuel cells, showcasing the material's high proton conductivity and low methanol permeability. This application represents a significant step forward in fuel cell technology, offering a more efficient and durable alternative for energy conversion (Yao et al., 2014).
Future Directions
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c27-22(24-10-9-17-5-2-1-3-6-17)23(28)25-16-21-26(11-4-12-33-21)34(29,30)18-7-8-19-20(15-18)32-14-13-31-19/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJPEUKQEHZHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.